

In-Depth Technical Guide: Structure Elucidation of Propargyl-PEG3-Sulfone-PEG3-Propargyl

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Compound of Interest

Compound Name: *Propargyl-PEG3-Sulfone-PEG3-Propargyl*

Cat. No.: *B3325105*

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Introduction

Propargyl-PEG3-Sulfone-PEG3-Propargyl is a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises two terminal propargyl groups, providing reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".^[1] These are connected by two polyethylene glycol (PEG) chains of three units each, flanking a central sulfone group. The PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, while the sulfone group can contribute to the linker's rigidity and polarity.^{[2][3]} This guide provides a comprehensive overview of the structure, proposed synthesis, and analytical characterization of this important linker.

Molecular Structure and Properties

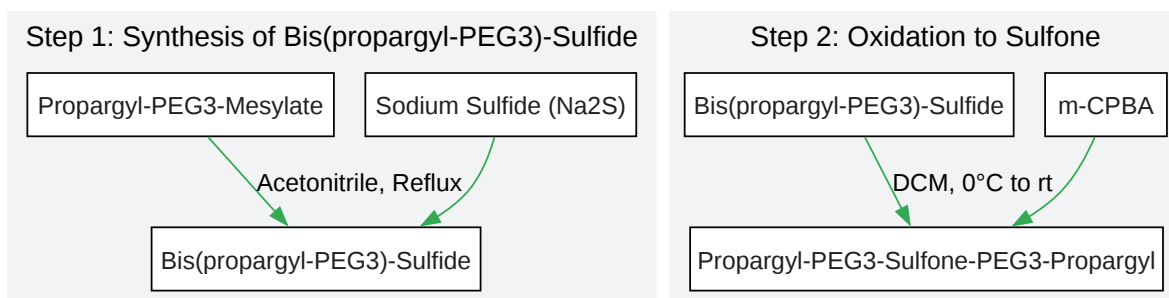
The fundamental characteristics of **Propargyl-PEG3-Sulfone-PEG3-Propargyl** are summarized in the table below, based on information from chemical suppliers.^[4]

Property	Value
Chemical Name	1-(3,6,9,12-tetraoxapentadec-14-yne-1-sulfonyl)-3,6,9,12-tetraoxapentadec-14-yne ^[4]
CAS Number	2055024-44-5 ^[4]
Molecular Formula	C ₂₂ H ₃₈ O ₁₀ S ^[4]
Molecular Weight	494.60 g/mol ^[4]
Appearance	Solid Powder ^[4]
Purity	≥98% ^[4]
SMILES	C#CCOCCOCCOCCOCCS(=O) (=O)CCOCCOCCOCCOCC#C ^[4]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **Propargyl-PEG3-Sulfone-PEG3-Propargyl** is not readily available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of PEG-sulfone and propargyl-PEG compounds. A potential two-step synthesis is outlined below.

Proposed Synthesis of Propargyl-PEG3-Sulfone-PEG3-Propargyl



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Caption: Proposed two-step synthesis of **Propargyl-PEG3-Sulfone-PEG3-Propargyl**.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Bis(propargyl-PEG3)-Sulfide

- To a solution of Propargyl-PEG3-Mesylate (2 equivalents) in anhydrous acetonitrile, add sodium sulfide (1 equivalent).
- Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Bis(propargyl-PEG3)-Sulfide.

Step 2: Oxidation to **Propargyl-PEG3-Sulfone-PEG3-Propargyl**

- Dissolve the Bis(propargyl-PEG3)-Sulfide (1 equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the final product, **Propargyl-PEG3-Sulfone-PEG3-Propargyl**.

Structural Elucidation Data (Predicted)

The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the confirmation of the structure of **Propargyl-PEG3-Sulfone-PEG3-Propargyl**.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.20	d	4H	-O-CH ₂ -C \equiv CH
~3.80	t	4H	-SO ₂ -CH ₂ -CH ₂ -O-
~3.70 - 3.55	m	24H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.40	t	4H	-SO ₂ -CH ₂ -CH ₂ -O-
~2.45	t	2H	-C \equiv CH

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~79.5	-C \equiv CH
~75.0	-C \equiv CH
~70.5 - 69.0	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~68.5	-SO ₂ -CH ₂ -CH ₂ -O-
~58.5	-O-CH ₂ -C \equiv CH
~55.0	-SO ₂ -CH ₂ -CH ₂ -O-

Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	495.23
[M+Na] ⁺	517.21
[M+K] ⁺	533.18

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **¹H NMR:** Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectrum should be referenced to the residual solvent peak.
- **¹³C NMR:** Acquire a carbon-13 NMR spectrum on the same instrument. A DEPT-135 experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
- **Data Analysis:** Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra with the predicted values to confirm the structure.

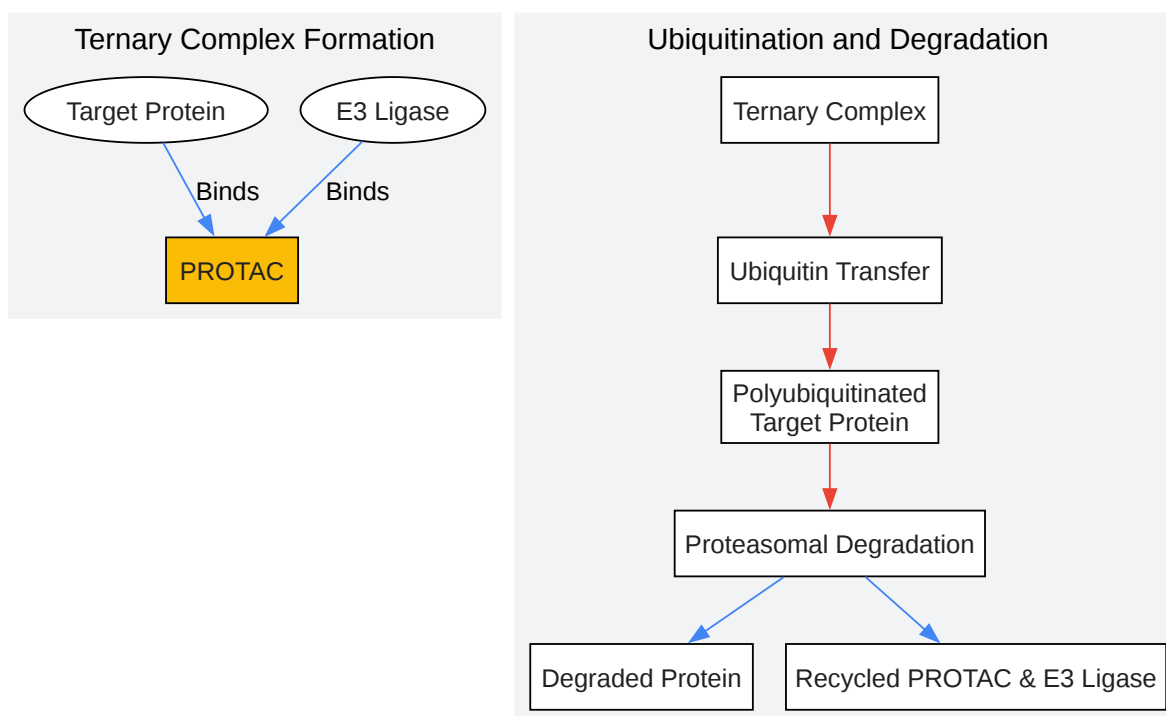
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- **Analysis:** Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$ and other adducts like $[M+Na]^+$ and $[M+K]^+$.
- **Data Analysis:** Compare the observed m/z values with the calculated exact mass of the expected ions to confirm the molecular weight of the compound.

Application in PROTAC Development

Propargyl-PEG3-Sulfone-PEG3-Propargyl serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The terminal propargyl groups allow for the facile conjugation to azide-functionalized ligands via click chemistry.

PROTAC Mechanism of Action

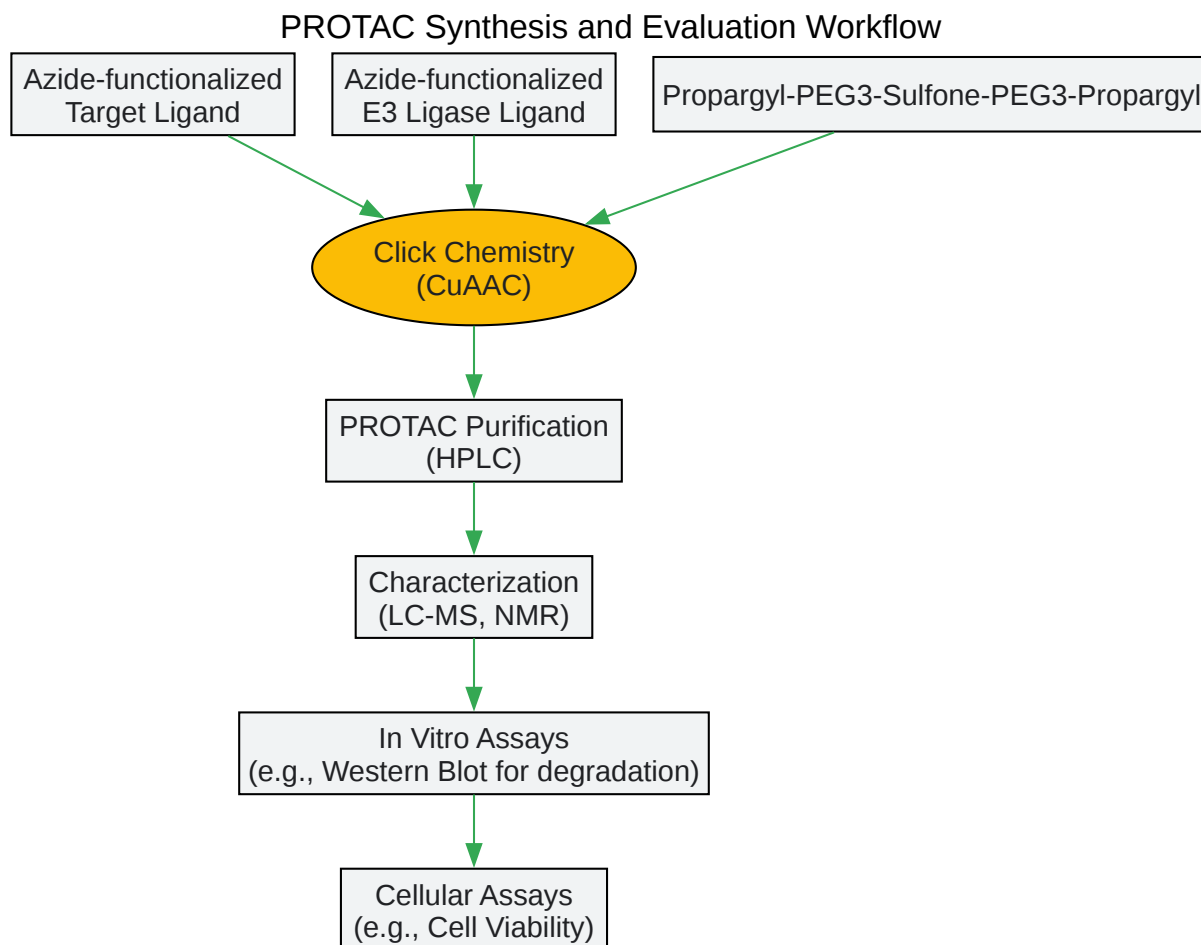


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Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Assembly and Evaluation

The following workflow outlines the general steps for using **Propargyl-PEG3-Sulfone-PEG3-Propargyl** to create and test a new PROTAC.



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Caption: Experimental workflow for PROTAC synthesis and biological evaluation.

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